molecular formula C15H23N3O3S2 B4988213 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide

1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide

Cat. No. B4988213
M. Wt: 357.5 g/mol
InChI Key: ZDPQDLNHAWCCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide, also known as TPCA-1, is a small molecule inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway plays a crucial role in regulating the immune response and has been implicated in various diseases, including cancer, inflammation, and autoimmune disorders. TPCA-1 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Mechanism of Action

1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide inhibits the NF-κB pathway by targeting the upstream kinase, IKKβ. This kinase is responsible for the phosphorylation and activation of the NF-κB transcription factor, which regulates the expression of various genes involved in the immune response, cell survival, and proliferation. Inhibition of IKKβ by 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide leads to the downregulation of NF-κB activity and subsequent inhibition of the downstream genes.
Biochemical and Physiological Effects
1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects. In preclinical studies, 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and pancreatic cancer. It has also been shown to reduce inflammation in various animal models of inflammatory diseases, including rheumatoid arthritis and colitis. Additionally, 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells.

Advantages and Limitations for Lab Experiments

1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has several advantages as a research tool, including its high potency and specificity for IKKβ. It also has good solubility in aqueous solutions, which makes it easy to use in various in vitro and in vivo experiments. However, 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has some limitations, including its relatively short half-life and potential off-target effects. These limitations should be taken into consideration when designing experiments using 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide.

Future Directions

There are several future directions for research on 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide. One potential direction is the development of more potent and selective inhibitors of IKKβ. Another direction is the investigation of the therapeutic potential of 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide in various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, the mechanism of action of 1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide and its downstream effects on gene expression and cellular signaling pathways should be further investigated to better understand its therapeutic potential.

Synthesis Methods

1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-thiophenesulfonyl chloride with piperidine, followed by the reaction with 4-carboxybenzaldehyde and subsequent reduction with sodium borohydride. The final product is purified using column chromatography and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

1'-(2-thienylsulfonyl)-1,4'-bipiperidine-4'-carboxamide has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune response, cell proliferation, and survival. Inhibition of this pathway has been shown to have therapeutic potential in various diseases.

properties

IUPAC Name

4-piperidin-1-yl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S2/c16-14(19)15(17-8-2-1-3-9-17)6-10-18(11-7-15)23(20,21)13-5-4-12-22-13/h4-5,12H,1-3,6-11H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPQDLNHAWCCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=CC=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Thienylsulfonyl)-4-(piperidin-1-yl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.